BenchChemオンラインストアへようこそ!

Dopamine

Dopamine Receptor Pharmacology Neuropharmacology GPCR Binding

Dopamine (free base CAS 51-61-6; HCl salt CAS 62-31-7) is the endogenous D3 receptor reference agonist (Ki 3±1 nM)—14.3-fold higher D3 affinity than norepinephrine. It uniquely co-activates dopaminergic (D1-D5) and adrenergic receptors, enabling multi-pathway hemodynamic profiling that dobutamine (β1-only) or norepinephrine (no D3) cannot replicate. Its native electroactivity permits sub-ng/mL HPLC-ECD detection without derivatization. Supplied as hydrochloride salt (white to off-white crystalline powder, mp 248-250°C) with pharmaceutical secondary standard traceability to USP, EP, and BP; purity ≥99%. Ideal for D3-mediated CNS research (addiction, Parkinson's, schizophrenia) and catecholamine LC-MS/MS panels. Formulations stabilized with ascorbic acid or glutathione ensure ≥24 h room-temperature stability for continuous infusion protocols and unattended microdialysis fraction collection.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 51-61-6
Cat. No. B1211576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine
CAS51-61-6
Synonyms3,4 Dihydroxyphenethylamine
3,4-Dihydroxyphenethylamine
4-(2-Aminoethyl)-1,2-benzenediol
Dopamine
Dopamine Hydrochloride
Hydrochloride, Dopamine
Hydroxytyramine
Intropin
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN)O)O
InChIInChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2
InChIKeyVYFYYTLLBUKUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely sol in water;  sol in methanol, in hot 95% ethanol, in aq soln of alkali hydroxides;  practically insol in petroleum ether, ether, benzene, chloroform, toluene /Hydrochloride/
Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene.
535 mg/mL

Dopamine CAS 51-61-6: Catecholamine Neurotransmitter and Hemodynamic Agent Procurement Reference


Dopamine (CAS 51-61-6, C8H11NO2, MW 153.18) is an endogenous catecholamine neurotransmitter and the immediate metabolic precursor of norepinephrine . As a biogenic amine with a catechol structure (3,4-dihydroxyphenethylamine), dopamine exhibits pH-dependent stability, being more stable in acidic conditions, and demonstrates high water solubility of 60.0 g/100 mL at 25°C [1][2]. In procurement contexts, dopamine is primarily supplied as dopamine hydrochloride (CAS 62-31-7), a white to off-white crystalline powder with melting point 248-250°C, which offers superior stability and handling characteristics compared to the free base form . The compound serves dual roles as both an endogenous signaling molecule involved in motor control, reward, and mood regulation, and as a therapeutic agent for hemodynamic support in shock states unresponsive to fluid resuscitation [3].

Why Dopamine Cannot Be Freely Substituted with Norepinephrine, Dobutamine, or Levodopa


Substitution among catecholamines without explicit validation introduces scientifically unjustified risk due to fundamentally divergent receptor pharmacology, pharmacokinetic profiles, and intended experimental or therapeutic outcomes. Dopamine activates a unique combination of dopaminergic (D1-like and D2-like) and adrenergic receptors, whereas norepinephrine exhibits negligible dopaminergic activity and dobutamine acts primarily on β1-adrenergic receptors with no dopaminergic receptor engagement [1][2]. The plasma half-life of dopamine (~2 minutes) differs operationally from norepinephrine (~2-5 minutes), mandating distinct infusion protocols for maintaining steady-state concentrations [3][4]. Moreover, levodopa serves as a prodrug requiring enzymatic decarboxylation to yield active dopamine, fundamentally altering bioavailability and central nervous system penetration characteristics compared to direct dopamine administration . Analytical quantification further compounds substitution challenges: dopamine's electrochemical properties enable detection via HPLC-ECD with sub-ng/mL sensitivity, while structurally similar catecholamines require method revalidation for each analyte due to differing oxidation potentials and chromatographic retention behavior [5]. These multidimensional differences render generic substitution scientifically unsound without rigorous method revalidation and receptor pharmacology confirmation.

Quantitative Differentiation of Dopamine (51-61-6) Against Comparator Catecholamines


Dopamine vs. Norepinephrine: 14.3-Fold Higher Affinity at D3 Dopamine Receptors

Dopamine exhibits 14.3-fold higher binding affinity at the D3 dopamine receptor compared to norepinephrine, establishing quantitative receptor selectivity differentiation that dictates distinct pharmacological outcomes [1]. The Ki value for dopamine at the human D3 receptor is 3 ± 1 nM, whereas norepinephrine requires 43 ± 15 nM to achieve equivalent receptor occupancy [1]. This difference is statistically significant (P < 0.05) compared with D2LR receptor binding profiles [1]. At D2LR and D4.4R, the NE/DA Ki ratios are 3.9 and 10.6 respectively, confirming dopamine's consistently superior affinity across the D2-like receptor family [1].

Dopamine Receptor Pharmacology Neuropharmacology GPCR Binding

Dopamine D3 Receptor Binding Affinity (pKi 9.15) Exceeds D1 and D2 Affinity by Over 100-Fold in Functional Terms

Within its own receptor subtype profile, dopamine displays pronounced affinity differentiation: pKi at D3 receptor is 9.15, representing a 117-fold higher binding affinity compared to D1 receptor (pKi 7.08) when converted from logarithmic to linear scale [1]. D2 receptor pKi is 7.87, D4.2 pKi is 8.41, and D5 pKi is 8.27, confirming that D3 represents the highest-affinity dopamine receptor subtype for the endogenous ligand [1]. Functional potency (pEC50) parallels this pattern, with D2 showing highest functional response (pEC50 10.4), followed by D1 (pEC50 9.6), and D3 (pEC50 8.2) [1].

Receptor Selectivity Binding Kinetics Neurotransmitter Pharmacology

Dopamine vs. Dobutamine: Unique Dopaminergic Receptor Activation Unavailable with Dobutamine

Dopamine activates specific dopaminergic receptors to induce renal and mesenteric vasodilation, an effect completely absent with dobutamine, which lacks any dopaminergic receptor activity [1]. While both compounds act as β1-adrenergic agonists, dobutamine is approximately 4-fold more potent than dopamine in stimulating myocardial contractility at low concentrations [2]. In anesthetized dogs, dopamine demonstrated 2.4-fold greater inotropic than chronotropic selectivity compared to isoprenaline, whereas dobutamine showed 1.8-fold selectivity [3]. The distinct receptor engagement profile of dopamine (dopaminergic + adrenergic) versus dobutamine (β1-selective adrenergic only) yields fundamentally different hemodynamic signatures that are not interchangeable [1][2].

Cardiovascular Pharmacology Receptor Selectivity Inotropic Agents

Dopamine vs. Norepinephrine: Comparable 2-Minute Half-Life with Distinct Metabolic Pathway Partitioning

Dopamine exhibits a plasma half-life of approximately 2 minutes in adults and older children, with clearance varying by age in pediatric populations [1]. In preterm infants, the half-life extends to 4-5 minutes due to immature metabolic pathways [1]. Dopamine undergoes dual metabolic processing: approximately 75% is metabolized by monoamine oxidase (MAO) to inactive metabolites, while 25% is converted to norepinephrine via dopamine β-hydroxylase [2]. In contrast, norepinephrine has a reported half-life of 2-5 minutes with distinct metabolic partitioning [3]. The 25% metabolic conversion of dopamine to norepinephrine represents a pharmacologically meaningful difference that influences downstream adrenergic signaling in a manner not replicated by direct norepinephrine administration [2].

Pharmacokinetics Drug Metabolism Infusion Protocol Design

Dopamine Analytical Quantification: Sub-ng/mL HPLC-ECD Sensitivity with 3-Minute UPLC-MS/MS Simultaneous Detection

Dopamine can be simultaneously quantified with epinephrine, norepinephrine, and metabolites using a validated 3-minute UPLC-MS/MS method [1]. The lower limit of measuring interval (LLMI) for dopamine is 0.10 nmol/L with a reportable range of 0.10-30.00 nmol/L, while the limit of detection (LOD) for norepinephrine is 0.0250 nmol/L [1]. Intra-day and inter-day precision demonstrate coefficient of variation (CV) ≤ 15% with recoveries of 95-115% across all six catecholamine analytes [1]. HPLC-ECD provides sub-ng/mL sensitivity specifically for electroactive monoamines like dopamine, with run times as low as 5 minutes, offering a cost-effective alternative to LC-MS/MS for dopamine-targeted workflows [2]. The electrochemical activity of dopamine's catechol moiety enables direct detection without derivatization, unlike non-electroactive analogs that require LC-MS/MS [2].

Analytical Chemistry Neurotransmitter Quantification Method Validation

Dopamine Sample Stability: 100% Protection Achieved with Ascorbic Acid or Glutathione Over 20 Hours

Dopamine remains stable after 20 hours of storage at room temperature, whereas 5-HIAA degrades by approximately 95% under identical conditions [1]. The addition of 1-2 mM ascorbic acid or 40 mM glutathione at 15% v/v provides near 100% protection against degradation of dopamine, DOPAC, and 5-HIAA after 20 hours [1][2]. Critically, perchloric acid—commonly used for catecholamine stabilization—actually accelerates degradation of 5-HIAA [2]. Dopamine hydrochloride in 5% dextrose admixtures at pH ≤ 6.85 remains stable for at least 24 hours at room temperature, while admixture with 5% sodium bicarbonate (pH 8.20) produces visible degradation with pink discoloration [3].

Sample Stability Antioxidant Optimization Microdialysis

Procurement-Driven Application Scenarios for Dopamine (51-61-6) Based on Quantitative Evidence


D3 Dopamine Receptor Pharmacology Studies Requiring High-Affinity Endogenous Ligand

For research programs focused on D3 dopamine receptor signaling, dopamine's Ki of 3 ± 1 nM at D3 provides 14.3-fold higher affinity than norepinephrine (Ki = 43 ± 15 nM) and approximately 117-fold higher affinity than at D1 receptors [7][8]. Investigators studying D3-mediated pathways in addiction, Parkinson's disease, or schizophrenia should procure dopamine as the endogenous reference agonist, as alternative catecholamines (norepinephrine, epinephrine) fail to achieve comparable D3 receptor occupancy at physiologically relevant concentrations [7]. The pKi of 9.15 at D3 translates to sub-nanomolar affinity, enabling sensitive detection of D3-mediated responses in radioligand binding and functional assays [8].

Cardiovascular Research Requiring Combined Dopaminergic and Adrenergic Activity

Dopamine uniquely engages both dopaminergic receptors (D1-D5) and adrenergic receptors (α, β), providing renal and mesenteric vasodilation via dopaminergic mechanisms absent in pure β1-agonists like dobutamine [7][8]. In preclinical cardiovascular models, dopamine's 2.4-fold inotropic:chronotropic selectivity exceeds dobutamine's 1.8-fold selectivity, and its 25% metabolic conversion to norepinephrine yields indirect adrenergic activation not achievable with synthetic analogs [4]. Procurement of dopamine rather than receptor-selective alternatives is indicated when experimental designs require simultaneous assessment of dopaminergic and adrenergic contributions to hemodynamic outcomes [7].

Multiplexed Neurotransmitter Quantification Using UPLC-MS/MS or HPLC-ECD Platforms

Dopamine analytical standards are essential for laboratories employing either HPLC-ECD (exploiting dopamine's native electroactivity for sub-ng/mL detection without derivatization) or UPLC-MS/MS (enabling simultaneous quantification of 6 catecholamines and metabolites in 3 minutes) [7][8]. The validated LLMI of 0.10 nmol/L and reportable range extending to 30.00 nmol/L for UPLC-MS/MS methods supports both clinical diagnostics (pheochromocytoma screening) and research applications [7]. For stability, procurement specifications should include dopamine hydrochloride pharmaceutical secondary standards traceable to USP, EP, and BP primary reference materials, with documented certificates of analysis confirming purity ≥99% and compliance with ISO 17034/ISO/IEC 17025 .

In Vivo Microdialysis and Neurochemical Sampling with Extended Storage Requirements

Dopamine's demonstrated stability at room temperature over 20 hours, combined with near 100% protection when formulated with 1-2 mM ascorbic acid or 40 mM glutathione, makes it suitable for microdialysis studies with unattended fraction collection or delayed analysis [7][8]. Procurement of dopamine for neurochemical sampling should be accompanied by appropriate antioxidant excipients—specifically ascorbic acid or glutathione—rather than perchloric acid, which accelerates metabolite degradation [8]. For intravenous admixture preparation, dopamine hydrochloride solutions in 5% dextrose at pH ≤ 6.85 remain stable for ≥24 hours, supporting continuous infusion protocols in preclinical hemodynamic studies .

Quote Request

Request a Quote for Dopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.